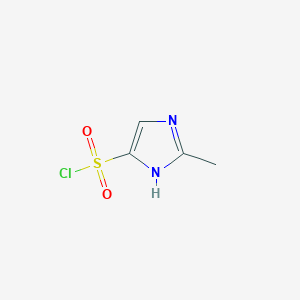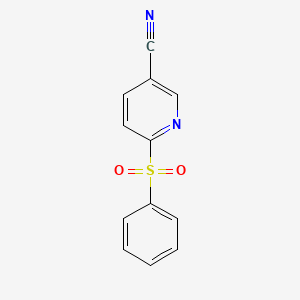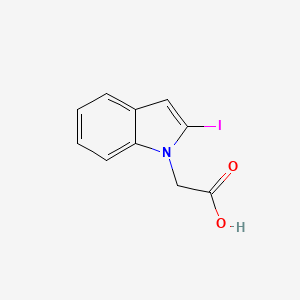![molecular formula C7H14N2 B3040525 (1R,6S)-3-Methyl-3,8-diazabicyclo[4.2.0]octane CAS No. 2135332-33-9](/img/structure/B3040525.png)
(1R,6S)-3-Methyl-3,8-diazabicyclo[4.2.0]octane
Overview
Description
(1R,6S)-3-Methyl-3,8-diazabicyclo[4.2.0]octane , also known by its chemical formula C7H14N2 , is a bicyclic organic compound. It belongs to the class of diazabicycloalkanes and exhibits interesting stereochemistry due to its chiral centers at positions 1 and 6. The compound’s structure consists of a seven-membered ring with two nitrogen atoms, one of which is methyl-substituted.
Synthesis Analysis
The synthesis of (1R,6S)-3-Methyl-3,8-diazabicyclo[4.2.0]octane involves several methods, including cyclization reactions of appropriate precursors. One common approach is the cyclization of amines with suitable alkylating agents under controlled conditions. Researchers have explored various synthetic routes to access this compound, aiming for high yields and enantiopurity.
Molecular Structure Analysis
The molecular structure of (1R,6S)-3-Methyl-3,8-diazabicyclo[4.2.0]octane reveals its bicyclic nature. The two nitrogen atoms form part of the ring system, contributing to its rigidity. The stereochemistry at positions 1 and 6 determines its chirality, making it optically active. Researchers have characterized its structure using techniques such as NMR spectroscopy, X-ray crystallography, and computational modeling.
Chemical Reactions Analysis
(1R,6S)-3-Methyl-3,8-diazabicyclo[4.2.0]octane participates in various chemical reactions. Notably, it serves as a versatile ligand in coordination chemistry, forming complexes with transition metals. Additionally, it can undergo nucleophilic substitution reactions at the nitrogen centers, leading to functionalized derivatives. Researchers continue to explore its reactivity and applications.
Physical And Chemical Properties Analysis
- Physical Properties :
- State : Typically a liquid at room temperature.
- Color : Varies based on purity.
- Odor : Odorless or faintly amine-like.
- Solubility : Soluble in common organic solvents.
- Chemical Properties :
- Basicity : Exhibits basic properties due to the presence of nitrogen atoms.
- Stability : Stable under normal conditions.
- Melting Point : Varies depending on enantiomer and purity.
Safety And Hazards
- Toxicity : Limited information available; handle with care.
- Handling : Follow standard laboratory safety protocols.
- Storage : Store in a cool, dry place away from direct sunlight.
- Disposal : Dispose of according to local regulations.
Future Directions
Researchers should explore the following aspects:
- Biological Activity : Investigate potential pharmacological applications.
- Derivatives : Synthesize and study derivatives for improved properties.
- Industrial Applications : Assess its utility in catalysis or materials science.
properties
IUPAC Name |
(1R,6S)-3-methyl-3,8-diazabicyclo[4.2.0]octane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2/c1-9-3-2-6-4-8-7(6)5-9/h6-8H,2-5H2,1H3/t6-,7-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKLSALOSNKEZRE-BQBZGAKWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2CNC2C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CC[C@H]2CN[C@H]2C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,6S)-3-Methyl-3,8-diazabicyclo[4.2.0]octane | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



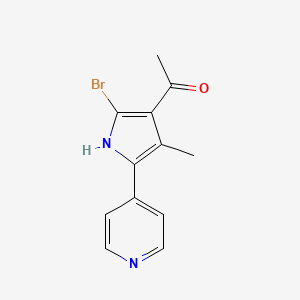
![(2S,3S,4S,5S,6R)-2-methoxy-6-[(triphenylmethoxy)methyl]oxane-3,4,5-triol](/img/structure/B3040444.png)
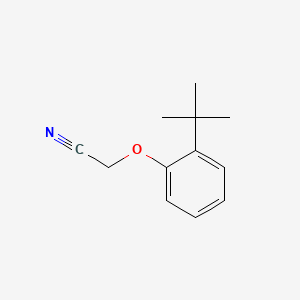
![Tert-butyl 4-[3-(methoxycarbonyl)benzyl]piperazine-1-carboxylate](/img/structure/B3040448.png)


![2-[(S)-alpha-Methylbenzyl]isoindoline-1-one](/img/structure/B3040454.png)
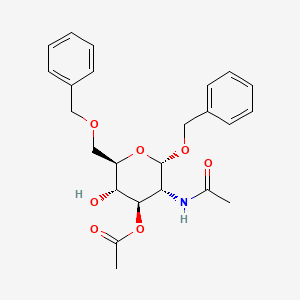
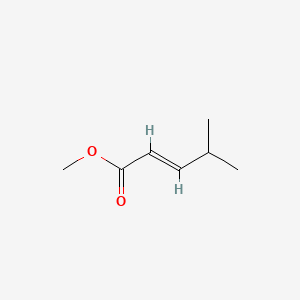
![2-[(Trimethylsilyl)ethynyl]benzoic acid](/img/structure/B3040458.png)
